Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

Catalog No.
S13634795
CAS No.
M.F
C14H21BN2O4
M. Wt
292.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-...

Product Name

Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

IUPAC Name

ethyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

Molecular Formula

C14H21BN2O4

Molecular Weight

292.14 g/mol

InChI

InChI=1S/C14H21BN2O4/c1-6-19-12(18)10-7-9(8-17-11(10)16)15-20-13(2,3)14(4,5)21-15/h7-8H,6H2,1-5H3,(H2,16,17)

InChI Key

WNVKGBNFLKOMLM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)OCC

Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a carboxylate ester. The molecular formula of this compound is C14H21BN2O4, and it has a molecular weight of approximately 292.14 g/mol. The compound features a tetramethyl-1,3,2-dioxaborolane moiety, which is notable for its applications in organic synthesis and medicinal chemistry due to its ability to form stable complexes with various substrates .

Typical for amines and carboxylic acids. Notably, it can undergo:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, attacking electrophilic centers in other molecules.
  • Esterification reactions: The carboxylate group can react with alcohols to form esters.
  • Boronic acid reactions: The boron atom in the dioxaborolane can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate has shown potential biological activities that merit further investigation. Preliminary studies suggest that compounds containing similar dioxaborolane structures may exhibit:

  • Anticancer properties: Some derivatives have been explored for their ability to inhibit tumor growth.
  • Antimicrobial activity: There is evidence that related compounds have efficacy against certain bacterial strains.
  • Enzyme inhibition: The compound may interact with specific enzymes, impacting metabolic pathways.

The synthesis of ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate typically involves several steps:

  • Preparation of the pyridine derivative: Starting from commercially available pyridine or its derivatives.
  • Formation of the dioxaborolane moiety: This is often achieved through the reaction of boronic acids with diols or related compounds under acidic or basic conditions.
  • Coupling reactions: The final compound is synthesized through coupling the amino group with the carboxylic acid derivative using standard peptide coupling reagents.

These methods may vary based on specific laboratory conditions and desired yields.

This compound has several potential applications:

  • Medicinal chemistry: Due to its unique structure, it may serve as a lead compound for drug development targeting various diseases.
  • Organic synthesis: Its ability to act as a building block in synthetic chemistry makes it valuable for creating complex organic molecules.
  • Material science: Potential use in developing new materials with specific electronic or optical properties.

Interaction studies indicate that ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate may interact with various biological macromolecules. These include:

  • Proteins: Binding studies suggest potential interactions with enzymes or receptors that could modulate their activity.
  • Nucleic acids: Initial investigations indicate possible binding affinities to DNA or RNA structures, which could impact gene expression or replication processes.

Further studies are necessary to quantify these interactions and their implications for biological systems.

Several compounds share structural similarities with ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide945863-21-80.75Contains a picoline structure
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine693774-10-60.73Features additional methyl groups
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine329214-79-10.72Lacks amino substitution
2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridine532391-31-40.72Contains a methoxy group instead of an amino group

The uniqueness of ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-y)pyridine-3-carboxylate lies in its specific combination of functional groups and its potential biological activity compared to these structurally similar compounds. Each compound's distinct characteristics may influence their reactivity and biological interactions differently.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

292.1594373 g/mol

Monoisotopic Mass

292.1594373 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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